N7-Hexyl Lipophilicity Contrast Relative to N7-Phenylpropyl Analog
The target compound bears an N7-n-hexyl substituent, whereas the closest commercially available analog, 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (CAS 476481-90-0), carries an N7-phenylpropyl group. The replacement of a phenyl ring by a terminal methyl yields a calculated logP difference of approximately –1.2 units (predicted via Crippen fragmentation), shifting the compound from the borderline 'beyond Rule of 5' space (logP >4 for the phenylpropyl analog) into a more favorable oral-drug-like logP window (~2.9) while retaining significant lipophilicity for membrane penetration . This logP shift directly impacts aqueous solubility, plasma protein binding, and promiscuous target engagement, making the hexyl analog a preferred choice in cell-based assays where non-specific binding must be minimized.
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | ~2.9 (Crippen fragmentation) |
| Comparator Or Baseline | ~4.1 for 8-((2-methoxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (CAS 476481-90-0) |
| Quantified Difference | ΔlogP ≈ –1.2 |
| Conditions | In silico prediction (Crippen method); no experimental logP available for target compound |
Why This Matters
A lower logP within the 1–3 range is empirically associated with reduced phospholipidosis risk and better in vitro-in vivo correlation, directly influencing procurement decisions for primary phenotypic screening libraries.
